molecular formula C13H22ClNO3 B6344283 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride CAS No. 1240571-58-7

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride

Cat. No.: B6344283
CAS No.: 1240571-58-7
M. Wt: 275.77 g/mol
InChI Key: HUXGBQHVVWNHPT-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is a synthetic phenolic compound characterized by a 2,6-dimethoxyphenol core substituted at the 4-position with a butan-2-ylaminomethyl group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. Structurally, it combines a polar aromatic system with a branched alkylamine chain, which may influence its receptor-binding affinity, pharmacokinetics, and metabolic stability.

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGBQHVVWNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and butan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenolic ring.

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can be contextualized by comparing it to analogs, such as SR 142948A hydrochloride (). Below is a detailed analysis:

Structural and Physicochemical Comparison

Property This compound SR 142948A Hydrochloride
Core Structure 2,6-dimethoxyphenol 2,6-dimethoxyphenyl-linked pyrazole
Key Substituents Butan-2-ylaminomethyl Adamantane, dimethylaminopropylcarbamoyl
Molecular Formula C₁₃H₂₁NO₃·HCl (calculated) C₃₉H₅₁N₅O₆·HCl
Molecular Weight ~276.7 g/mol (calculated) 722.31 g/mol
Salt Form Hydrochloride Hydrochloride
Purity (HPLC) Not reported ≥98%

Key Observations

Structural Complexity: The target compound is simpler, with a single phenolic ring and a short alkylamine chain. In contrast, SR 142948A features a polycyclic adamantane group and a pyrazole-carboxamide system, likely enhancing its lipophilicity and receptor selectivity .

Pharmacological Implications :

  • SR 142948A is a neurokinin receptor antagonist, with its adamantane moiety contributing to high receptor affinity and metabolic stability. The target compound’s smaller size and polar groups may favor different targets, such as adrenergic or serotonin receptors, though experimental confirmation is needed.

Solubility and Bioavailability: Both compounds utilize hydrochloride salts to improve solubility. However, the significantly lower molecular weight of the target compound (~276.7 g/mol vs.

Synthetic Accessibility: The simpler structure of this compound likely allows more straightforward synthesis and scalability compared to SR 142948A, which requires complex multi-step reactions to incorporate the adamantane and carbamoyl groups.

Table 1: Functional Group Analysis

Compound Phenolic OH Methoxy Groups Alkylamine Chain Additional Features
Target Compound Yes 2 (positions 2,6) Butan-2-ylaminomethyl Hydrochloride salt
SR 142948A Hydrochloride No 2 (positions 2,6) Dimethylaminopropyl Adamantane, pyrazole, carbamoyl

Research Findings and Gaps

  • SR 142948A : Demonstrated potent antagonist activity at neurokinin receptors (NK1/NK2), with preclinical studies highlighting its efficacy in pain and inflammation models . Its adamantane group enhances blood-brain barrier penetration, a property unlikely to be shared by the target compound due to structural differences.
  • Target Compound: Limited published data exists on its biological activity.

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